molecular formula C22H15ClO3S B3036367 (3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 339275-72-8

(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B3036367
CAS No.: 339275-72-8
M. Wt: 394.9 g/mol
InChI Key: UOYPBXOTQQEHBA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenylsulfinyl)methyl-1-benzofuran-2-yl)(phenyl)methanone, or CPMB for short, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. CPMB has a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Benzofuran Compounds in Medical Research

  • Benzofuran derivatives exhibit a broad range of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. These compounds are present in many bioactive natural and synthetic compounds, making them significant in pharmaceuticals, agriculture, and polymers. The presence of functional groups like -OH, -OMe, sulfonamide, or halogen significantly enhances their therapeutic activities (Dawood, 2019).

Potential for Antimicrobial Agents

  • Benzofuran and its derivatives are suitable structures for developing new therapeutic agents due to their wide range of biological and pharmacological applications. These compounds are being explored for their efficiency as antimicrobial agents against different clinically approved targets, addressing the urgent need for new drugs due to resistance to antibiotics (Hiremathad et al., 2015).

Application in Environmental Science

  • Advanced oxidation processes (AOPs) have been used to treat acetaminophen from an aqueous medium, leading to various by-products. Benzofuran derivatives, including hydroquinone, 1,4-benzoquinone, and others, have been detected as by-products in these treatments. The degradation pathways and the biotoxicity of these by-products have been studied, contributing to the understanding of environmental impact and treatment efficacy (Qutob et al., 2022).

Synthesis and Chemical Transformations

  • The synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, which are related to benzofuran compounds, have been extensively studied. These compounds have shown significant synthetic potential, used in the synthesis of various heterocyclic compounds such as 1-benzofurans, indoles, and 1-benzothiophenes, highlighting the versatility and application of benzofuran derivatives in organic chemistry (Petrov & Androsov, 2013).

Enzymatic Remediation of Organic Pollutants

  • Enzymatic approaches, particularly those involving oxidoreductive enzymes like laccases and peroxidases, have been employed in the remediation of various organic pollutants. The use of redox mediators has been shown to enhance the degradation efficiency of recalcitrant compounds, offering a promising method for treating pollutants in industrial effluents and wastewater (Husain & Husain, 2007).

Properties

IUPAC Name

[3-[(4-chlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO3S/c23-16-10-12-17(13-11-16)27(25)14-19-18-8-4-5-9-20(18)26-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYPBXOTQQEHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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